molecular formula C24H23ClN4 B14967996 7-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14967996
M. Wt: 402.9 g/mol
InChI Key: BPJIPMXEDFWHOR-UHFFFAOYSA-N
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Description

1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE is a complex organic compound belonging to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl and a phenyl group

Preparation Methods

The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-3-METHYLPIPERIDINE involves multiple steps. One common synthetic route includes the condensation of aromatic aldehydes with 2,6-diaminopyrimidin-4(3H)-one and acetophenone derivatives in the presence of a catalytic amount of sodium carbonate in a mixture of water and ethanol at 60°C . Industrial production methods often involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein kinase B (PKB or Akt). PKB is a key component of intracellular signaling pathways that regulate cell growth and survival. By inhibiting PKB, the compound can induce apoptosis and reduce cell proliferation in cancer cells . Additionally, it can modulate the phosphorylation of downstream biomarkers, further influencing cellular processes .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

Properties

Molecular Formula

C24H23ClN4

Molecular Weight

402.9 g/mol

IUPAC Name

7-(4-chlorophenyl)-4-(3-methylpiperidin-1-yl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C24H23ClN4/c1-17-6-5-13-28(14-17)23-22-21(18-7-3-2-4-8-18)15-29(24(22)27-16-26-23)20-11-9-19(25)10-12-20/h2-4,7-12,15-17H,5-6,13-14H2,1H3

InChI Key

BPJIPMXEDFWHOR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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